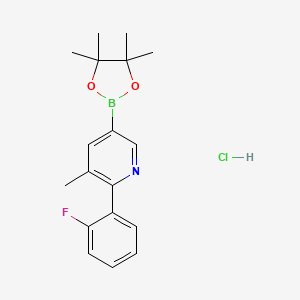
2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a dioxaborolan group attached to a pyridine ring. It is commonly used in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Dioxaborolan Group: The dioxaborolan group is attached through a boronation reaction, typically using a boronic acid or boronate ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid derivative is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
科学的研究の応用
2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorophenyl group enhances the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding properties, while the dioxaborolan group allows for versatile chemical modifications.
特性
分子式 |
C18H22BClFNO2 |
|---|---|
分子量 |
349.6 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C18H21BFNO2.ClH/c1-12-10-13(19-22-17(2,3)18(4,5)23-19)11-21-16(12)14-8-6-7-9-15(14)20;/h6-11H,1-5H3;1H |
InChIキー |
PNVLFPMPBCQIHX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3=CC=CC=C3F)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


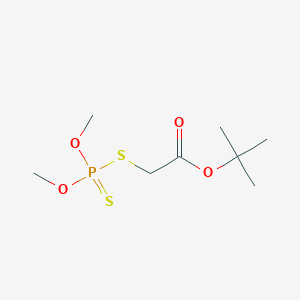
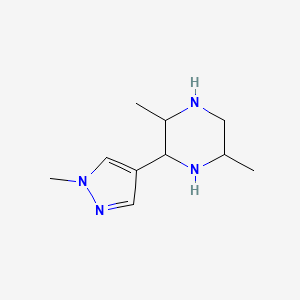
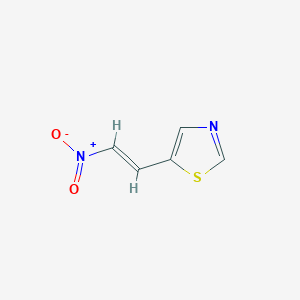

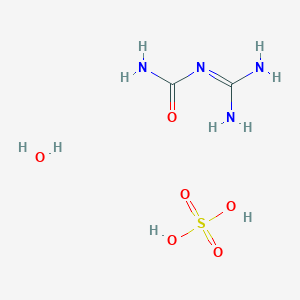
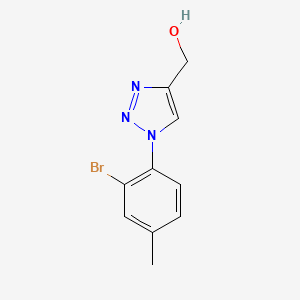
![8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
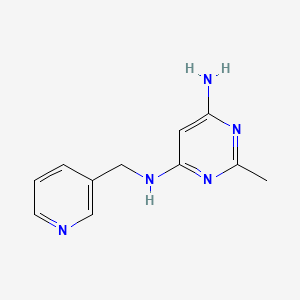
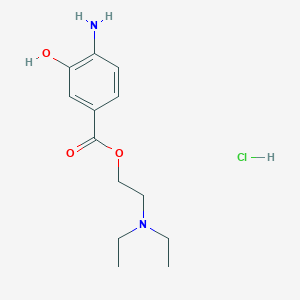
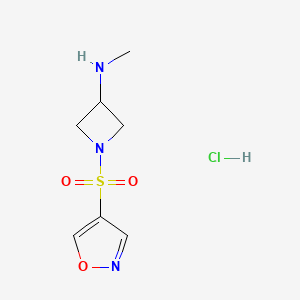

![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate](/img/structure/B13343196.png)
![(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide](/img/structure/B13343210.png)
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
